4-Hydroxypropranolol-d7 (hydrochloride) is a deuterated derivative of 4-hydroxypropranolol, an active metabolite of propranolol, which is a non-selective beta-adrenergic antagonist commonly used for treating hypertension, anxiety, and other cardiovascular conditions. The deuteration of the compound allows for enhanced tracking in metabolic studies and pharmacokinetic analyses due to the distinct mass of deuterium compared to hydrogen.
4-Hydroxypropranolol-d7 (hydrochloride) is synthesized in laboratory settings and is commercially available from various chemical suppliers, including Sigma-Aldrich, MedChemExpress, and others. The compound is identified by its CAS number 1219908-86-7 and has been included in databases such as PubChem and ChemSpider for reference and research purposes .
This compound falls under the category of pharmaceutical intermediates and analytical standards. It is classified as a beta-blocker metabolite and is particularly useful in pharmacological research due to its role in understanding the metabolism of propranolol.
The synthesis of 4-Hydroxypropranolol-d7 (hydrochloride) typically involves the following steps:
The synthesis may utilize techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the product. The analytical methods ensure that the deuterated compound meets purity standards required for pharmaceutical applications .
The molecular formula for 4-Hydroxypropranolol-d7 (hydrochloride) is , where "D" represents deuterium atoms incorporated into the structure. The compound retains a similar structure to propranolol, with hydroxyl (-OH) and amine (-NH) functional groups contributing to its biological activity.
4-Hydroxypropranolol-d7 can participate in several chemical reactions typical for phenolic compounds, including:
These reactions can be monitored using chromatographic techniques such as HPLC or gas chromatography-mass spectrometry (GC-MS), which are essential for analyzing reaction progress and product formation.
As an active metabolite of propranolol, 4-Hydroxypropranolol-d7 exerts its pharmacological effects by blocking beta-adrenergic receptors, which leads to decreased heart rate and myocardial contractility. The mechanism involves:
Research indicates that the metabolite retains similar pharmacological properties to propranolol but with variations in potency and duration of action due to its distinct molecular structure .
Relevant analyses such as melting point determination, solubility tests, and spectroscopic methods (NMR, IR) are employed to characterize these properties accurately.
4-Hydroxypropranolol-d7 (hydrochloride) has several scientific applications:
This compound plays a crucial role in advancing pharmacological research by providing insights into drug metabolism and therapeutic efficacy.
4-Hydroxypropranolol-d7 hydrochloride (CAS 1219804-03-1) is a deuterium-labeled analog of the active propranolol metabolite 4-hydroxypropranolol. Its molecular formula is C₁₆H₁₅D₇ClNO₃, with a molecular weight of 318.85 g/mol. Deuterium atoms are specifically incorporated at the seven positions of the isopropylamine side chain (–N–CH(CH₃)₂ → –N–CD(CD₃)₂), as confirmed by the SMILES notation: OC1=C2C=CC=CC2=C(OCC(O)CNC(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])C=C1.Cl[H]
[1] [7] [8]. This precise labeling replaces all hydrogen atoms in the isopropyl group with deuterium, creating a heptadeuterated structure. The InChI key further corroborates this configuration: InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H/i1D3,2D3,11D;
[8]. Isotopic purity exceeds 99 atom % D, with chemical purity ≥98%, ensuring minimal isotopic interference in research applications [6] [8].
Table 1: Atomic Configuration of 4-Hydroxypropranolol-d7 Hydrochloride
Element | Count | Deuterium Position |
---|---|---|
Carbon | 16 | - |
Hydrogen | 15 | - |
Deuterium | 7 | Isopropyl group |
Chlorine | 1 | HCl counterion |
Nitrogen | 1 | Secondary amine |
Oxygen | 3 | Phenolic, alcoholic |
The synthesis begins with propranolol-d7, where deuterium is introduced via catalytic exchange or reduction of a deuterated acetone precursor to form isopropyl-d7-amine. Subsequent electrophilic aromatic hydroxylation at the 4-position of the naphthalene ring yields the deuterated metabolite [6] [8]. Key challenges include:
Pharmacologically, the deuterated and non-deuterated forms (CAS 14133-90-5) exhibit near-identical activity. Both inhibit β₁-adrenergic receptors with a pA₂ of 8.24 and β₂-adrenergic receptors with a pA₂ of 8.26, confirming that deuterium substitution does not alter receptor binding kinetics [1] [5]. Structurally, the non-deuterated form has a molecular weight of 311.80 g/mol versus 318.85 g/mol for the deuterated analog [5] [7]. Key differences include:
Table 2: Molecular and Functional Comparison
Property | 4-Hydroxypropranolol-d7 HCl | 4-Hydroxypropranolol HCl |
---|---|---|
Molecular Weight | 318.85 g/mol | 311.80 g/mol |
Isotopic Content | 7 D-atoms | None |
β₁-Adrenoceptor pA₂ | 8.24 | 8.24 |
Water Solubility | Low | Moderate (50 mM in DMSO) |
Storage Stability | Sensitive to H/D exchange | Stable at RT |
The deuterated form’s lower aqueous solubility arises from altered hydrophobic interactions due to deuterium’s mass effect [5] [7]. However, both forms share identical functional properties: membrane stabilization, intrinsic sympathomimetic activity, and antioxidant effects [1] [4] [10]. The deuterated version’s primary utility lies in metabolic studies, where its 7 Da mass shift enables discrimination from endogenous propranolol metabolites via LC-MS [6] [8].
Table 3: Research Applications of Deuterated vs. Non-Deuterated Forms
Application | Deuterated Form | Non-Deuterated Form |
---|---|---|
Metabolic Tracing | Yes (via MS detection) | No |
Receptor Binding Assays | Yes | Yes |
Antioxidant Studies | Yes | Yes |
Bioavailability Research | Pharmacokinetic modeling | Tissue distribution studies |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9